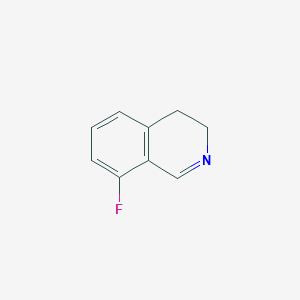

8-Fluoro-3,4-dihydroisoquinoline

Description

Properties

Molecular Formula |

C9H8FN |

|---|---|

Molecular Weight |

149.16 g/mol |

IUPAC Name |

8-fluoro-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C9H8FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,6H,4-5H2 |

InChI Key |

HDLWOQYZFUGLFS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=CC2=C1C=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-3,4-dihydroisoquinoline typically involves a directed ortho-lithiation reaction. This method allows for the selective introduction of a fluorine atom at the 8-position of the isoquinoline ring. The process involves the following steps :

Lithiation: The starting material is treated with butyllithium (BuLi) in tetrahydrofuran (THF) at -78°C.

Fluorination: The lithiated intermediate is then reacted with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.

Cyclization: The resulting intermediate undergoes cyclization to form this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Reduction: Reduction of the compound can lead to the formation of tetrahydroisoquinoline derivatives.

Alkylation: Alkylation reactions introduce alkyl groups at specific positions on the isoquinoline ring.

Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, leading to the formation of amino derivatives.

Common Reagents and Conditions:

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Alkylation: Alkyl halides and strong bases like potassium tert-butoxide (KOtBu) are used.

Nucleophilic Aromatic Substitution: Amines such as morpholine, pyrrolidine, and piperidine are used under heating conditions.

Major Products:

Reduction: Tetrahydroisoquinoline derivatives.

Alkylation: Alkyl-substituted isoquinolines.

Nucleophilic Aromatic Substitution: Amino-substituted isoquinolines.

Scientific Research Applications

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline

The synthesis of this compound is primarily achieved through a directed ortho-lithiation reaction. This method allows for the introduction of fluorine at the 8-position, which enhances the compound's reactivity and biological properties. The compound can be transformed into various derivatives through nucleophilic substitutions, reductions, and alkylations, making it a versatile intermediate in organic synthesis .

Central Nervous System Drug Candidates

This compound has been investigated as a precursor for synthesizing compounds with potential activity against central nervous system disorders. Its derivatives have shown promise in developing novel analgesics and antidepressants due to their ability to modulate neurotransmitter systems .

Inhibition of Poly(ADP-ribose) Polymerase

Research has highlighted the potential of derivatives of this compound as inhibitors of poly(ADP-ribose) polymerase (PARP). These compounds have demonstrated significant inhibitory activity against PARP1 and PARP2 enzymes, which are crucial in DNA repair mechanisms. For instance, a lead compound derived from this scaffold exhibited an IC50 of 156 nM against PARP1, outperforming some existing inhibitors like Olaparib .

Development of Drug Candidates

A study explored a series of carboxamide derivatives based on the this compound scaffold. These compounds were evaluated for their drug-like properties and showed improved stability and selectivity compared to traditional inhibitors. The findings suggest that these derivatives could serve as effective treatments for cancers associated with PARP dysregulation .

Structure-Activity Relationship Studies

Investigations into the structure-activity relationships (SAR) of this compound derivatives revealed that modifications at specific positions could significantly enhance biological activity. For example, substituting different functional groups at the nitrogen atom or altering the carbon chain length improved inhibitory potency against various targets .

Mechanism of Action

The mechanism of action of 8-fluoro-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a ligand for receptors in the central nervous system. The fluorine atom enhances the compound’s binding affinity and selectivity by influencing its electronic and steric properties .

Comparison with Similar Compounds

Table 2: Reactivity Comparison

| Reaction Type | 8-Fluoro Derivative | 8-Bromo Derivative |

|---|---|---|

| Nucleophilic Substitution | 51–49% (morpholine, pyrrolidine) | ~30–60% (requires Pd catalysis) |

| Organometallic Addition | 70–85% (alkyl/aryl lithiums) | Not applicable (inert C-Br bond) |

2.4 Structural Versatility

8-Fluoro-3,4-dihydroisoquinoline’s dual reactivity (position 1 and 8 substitutions) enables rapid generation of diverse libraries. For example:

- Position 8 : Substituted with cyclic amines (morpholine, piperidine) for solubility modulation .

- Position 1 : Modified with alkyl/aryl groups (e.g., methyl, phenyl) to enhance lipophilicity or target binding . In contrast, 8-bromo or 8-methoxy derivatives lack this flexibility, often requiring orthogonal protection/deprotection strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.